molecular formula C18H14O4 B290640 5-Hydroxy-1-naphthyl 2-methoxybenzoate

5-Hydroxy-1-naphthyl 2-methoxybenzoate

Cat. No.: B290640
M. Wt: 294.3 g/mol
InChI Key: OVGBDBDPRVJMDP-UHFFFAOYSA-N
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Description

5-Hydroxy-1-naphthyl 2-methoxybenzoate is a naphthyl ester derivative featuring a hydroxy group at the 5-position of the naphthalene ring and a 2-methoxybenzoate moiety.

Properties

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

(5-hydroxynaphthalen-1-yl) 2-methoxybenzoate

InChI

InChI=1S/C18H14O4/c1-21-16-10-3-2-6-14(16)18(20)22-17-11-5-7-12-13(17)8-4-9-15(12)19/h2-11,19H,1H3

InChI Key

OVGBDBDPRVJMDP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)OC2=CC=CC3=C2C=CC=C3O

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC=CC3=C2C=CC=C3O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

  • Methyl 2-methoxybenzoate (M2MOB) : A simple ester with a methoxy group at the benzoate’s 2-position.
  • Benzyl benzoate (BB) : Aromatic ester lacking substituents.
  • Metal-2-methoxybenzoate complexes (M(2-MeO-Bz)₂) : Transition metal salts (e.g., Mn, Co, Cu) with 2-methoxybenzoate ligands .
  • 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate : A naphthalene derivative with a methoxybenzyl-oxadiazole group .
Table 1: Structural and Functional Comparisons
Compound Core Structure Substituents Key Functional Groups Molecular Complexity
5-Hydroxy-1-naphthyl 2-methoxybenzoate Naphthalene + benzoate 5-OH (naphthyl), 2-OCH₃ (benzoate) Ester, hydroxy, methoxy High (bulky naphthyl)
Methyl 2-methoxybenzoate Benzene 2-OCH₃ Ester, methoxy Low
Cu(2-MeO-Bz)₂·H₂O Benzoate-metal 2-OCH₃, Cu²⁺ coordination Carboxylate, methoxy, metal Moderate
Benzyl benzoate Benzene + benzene None Ester Low

Thermal Stability and Decomposition

  • Metal-2-methoxybenzoate complexes : Decompose in distinct steps (e.g., Cu(2-MeO-Bz)₂·H₂O decomposes in three steps between 110–349°C) . The methoxy group enhances thermal stability compared to unsubstituted benzoates.
  • Methyl 2-methoxybenzoate : Simpler esters like M2MOB likely exhibit lower decomposition temperatures due to the absence of stabilizing metal coordination or bulky aromatic systems.
  • This compound: Predicted to have higher thermal stability than non-naphthyl esters due to aromatic stacking but lower than metal-coordinated analogs.

Electronic and Steric Effects

  • Electron-donating methoxy groups : In M2MOB and metal complexes, the 2-OCH₃ group increases electron density at the carboxylate, influencing coordination behavior (e.g., unidentate bonding in metal complexes) .

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